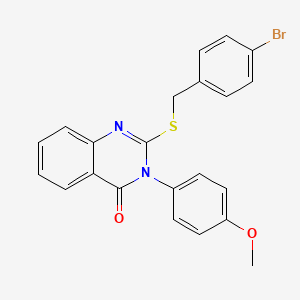

2-((4-Bromobenzyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one

Description

2-((4-Bromobenzyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a 4-bromobenzylthio substituent at position 2 and a 4-methoxyphenyl group at position 3 of the quinazolinone core. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system, often explored for their diverse pharmacological activities, including antihypertensive, anticonvulsant, and enzyme inhibitory properties . This compound’s structure combines electron-withdrawing (4-bromo) and electron-donating (4-methoxy) groups, which may influence its biological activity and physicochemical properties.

Properties

CAS No. |

763111-44-0 |

|---|---|

Molecular Formula |

C22H17BrN2O2S |

Molecular Weight |

453.4 g/mol |

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one |

InChI |

InChI=1S/C22H17BrN2O2S/c1-27-18-12-10-17(11-13-18)25-21(26)19-4-2-3-5-20(19)24-22(25)28-14-15-6-8-16(23)9-7-15/h2-13H,14H2,1H3 |

InChI Key |

FQKVCBLOPZZTBT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Br |

Origin of Product |

United States |

Biological Activity

2-((4-Bromobenzyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a quinazolinone core that is substituted with a 4-bromobenzylthio and a 4-methoxyphenyl group, contributing to its unique pharmacological profile. The molecular formula of this compound is C22H17BrN2O2S, with a molecular weight of 453.4 g/mol.

Biological Activities

Quinazolinone derivatives, including this compound, have been extensively studied for their potential therapeutic applications. Key biological activities include:

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as dihydrofolate reductase (DHFR), which plays a crucial role in nucleotide synthesis .

- Signaling Pathways : It is believed to modulate pathways related to cell proliferation and apoptosis, thereby exerting its anticancer effects.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one | C22H17FN2O2S | Contains fluorine instead of bromine; potential differences in biological activity due to electronic effects. |

| 2-((4-Methylbenzyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one | C23H21N2O2S | Methyl substitution may alter lipophilicity and biological interactions. |

| 2-(3-Methoxyphenylthio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one | C21H19N2O3S | Lacks bromine; could show different kinase inhibition profiles. |

These comparisons highlight the potential for varying pharmacological properties based on structural modifications, particularly the presence of bromine which may enhance reactivity and interactions with biological targets.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of quinazolinone derivatives, including the target compound:

- Antitumor Activity : In vitro studies demonstrated that compounds similar to this compound exhibited IC50 values ranging from 7.09 μM to 31.85 μM against HepG2 and MCF-7 cell lines, indicating potent anticancer activity .

- Antimicrobial Evaluation : A series of quinazolinones were tested against various bacterial strains, revealing MIC values in the range of 1–16 μg/mL for certain derivatives, showcasing significant antimicrobial potential compared to standard antibiotics .

Comparison with Similar Compounds

Antihypertensive Activity

- Compound 24 (7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one): Structure: Shares the 4-methoxyphenyl group at position 3 and a chloro-substituted isoxazole moiety. Activity: Exhibited potent α1-adrenergic receptor blocking activity, reducing adrenaline-induced hypertension in rats without affecting heart rate .

Carbonic Anhydrase (CA) Inhibition

2-(Aliphatic-thio)quinazolin-4(3H)-ones (e.g., Compounds 2–4) :

- Structure : Aliphatic thioethers (e.g., ethylthio) at position 2.

- Activity : Demonstrated superior CA I/II/IX inhibition (KI = 6.4–85.5 nM) compared to benzylthio analogs .

- Comparison : The target compound’s benzylthio group (KI = 229.4–740.2 nM for similar derivatives) likely reduces CA inhibitory potency due to steric hindrance. However, the electron-withdrawing 4-bromo substituent may partially offset this by enhancing electrophilicity .

- 4-Substituted Benzylthio Derivatives (e.g., Compound 8): Structure: 4-Cyanobenzylthio group at position 2. Activity: KI = 256.8 nM for CA I, more potent than other 4-substituted benzylthio derivatives . Comparison: The 4-bromo group in the target compound may offer similar electronic effects to 4-cyano, but steric bulk from bromine could reduce binding efficiency.

Analgesic and Anti-Inflammatory Activity

- Compound A3 (2-(1-methylbutylidene)-hydrazino-3-(4-methoxyphenyl)quinazolin-4(3H)-one): Structure: 4-methoxyphenyl at position 3 with a hydrazino side chain. Activity: Showed moderate analgesic and anti-inflammatory activity comparable to diclofenac sodium . Comparison: The target compound lacks the hydrazino moiety but includes a bromobenzylthio group, which may redirect activity toward other targets (e.g., enzyme inhibition).

Anticonvulsant Activity

- Compound 6 (3-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-ylamino)-2-(4-methoxyphenyl)quinazolin-4(3H)-one): Structure: 4-methoxyphenyl at position 2 and a pyrazolylamino group at position 3. Activity: Achieved 84.32% protection in maximal electroshock seizure (MES) models at 25 mg/kg .

Structural and Pharmacological Data Table

Key Structural Insights

Electron-Withdrawing vs. Electron-Donating Groups :

- The 4-bromo substituent in the target compound may enhance electrophilicity and receptor binding compared to unsubstituted benzylthio analogs .

- The 4-methoxyphenyl group likely contributes to π-π stacking interactions in biological targets, as seen in Compounds 24 and A3 .

Steric Effects :

- Bulky substituents (e.g., bromobenzylthio) reduce CA inhibitory activity compared to smaller aliphatic thioethers .

Pharmacological Diversification: Minor structural changes (e.g., replacing hydrazino with benzylthio) can shift activity from anti-inflammatory to enzyme inhibition .

Preparation Methods

Thiolation of Quinazolinone Intermediates

The most widely reported method involves the alkylation of 2-mercaptoquinazolin-4(3H)-one derivatives. A representative protocol begins with the synthesis of 3-(4-methoxyphenyl)quinazolin-4(3H)-one, followed by thioether formation at the C2 position.

Procedure

-

Quinazolinone Core Formation :

Condensation of 2-aminobenzamide with 4-methoxybenzaldehyde in dimethylformamide (DMF) using sodium metabisulfite (Na₂S₂O₅) as a catalyst at 100°C for 5 hours yields 3-(4-methoxyphenyl)quinazolin-4(3H)-one. -

Thiol Introduction :

The quinazolinone intermediate is reacted with 4-bromobenzyl bromide in acetone under basic conditions (K₂CO₃, 3 equivalents) at room temperature for 9–12 hours. The crude product is filtered, washed with water, and recrystallized from ethanol.

Key Parameters

| Parameter | Value |

|---|---|

| Temperature | 25°C (ambient) |

| Reaction Time | 9–12 hours |

| Solvent | Acetone |

| Base | K₂CO₃ (3 eq) |

| Yield | 90–95% |

This method’s regioselectivity arises from the nucleophilic sulfur atom at C2 preferentially reacting with electrophilic 4-bromobenzyl bromide.

Green Chemistry Methodologies

Deep Eutectic Solvent (DES)-Mediated Synthesis

Recent advances emphasize sustainability, with choline chloride:urea (1:2) DES demonstrating efficacy in thiolation reactions.

Procedure

-

DES Preparation :

Choline chloride and urea are mixed at 80°C until a homogeneous liquid forms. -

Reaction :

3-(4-methoxyphenyl)quinazolin-4(3H)-one (1 mmol) and 4-bromobenzyl bromide (1.1 mmol) are added to the DES. The mixture is stirred at 80°C for 24 hours, cooled, and diluted with ice water. The precipitate is filtered and purified via column chromatography.

Performance Metrics

| Metric | DES (ChCl:Urea) | Traditional Solvent |

|---|---|---|

| Yield | 85% | 90–95% |

| Reaction Time | 24 hours | 9–12 hours |

| Temperature | 80°C | 25°C |

While DES methods exhibit slightly lower yields, they eliminate volatile organic solvents, aligning with green chemistry principles.

One-Pot Multi-Component Strategies

Arenediazonium Salt-Based Assembly

A novel one-pot approach avoids isolating intermediates, leveraging sequential C–N bond formations:

Procedure

-

Intermediate Formation :

A mixture of arenediazonium salts (derived from 4-bromobenzylamine), nitriles, and 4-methoxyaniline in acetonitrile undergoes cyclization at 60°C for 8 hours. -

Thiolation :

Elemental sulfur is introduced in situ, facilitating direct C–S bond formation.

Advantages

-

Efficiency : Three bonds formed in one vessel.

-

Conditions : Metal-free, mild temperatures.

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield | Scalability | Environmental Impact |

|---|---|---|---|

| Traditional Alkylation | 90–95% | High | Moderate (solvent use) |

| DES-Mediated | 85% | Moderate | Low |

| One-Pot | 78–82% | High | Low |

Critical Reaction Parameters

-

Base Selection :

K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in deprotonating the thiol group. -

Solvent Effects :

Polar aprotic solvents (DMF, acetone) enhance nucleophilicity compared to non-polar alternatives. -

Temperature :

DES methods require elevated temperatures (80°C) to compensate for reduced reactivity in viscous media.

Mechanistic Insights

Thioether Formation Pathway

The reaction proceeds via an Sₙ2 mechanism:

-

Deprotonation of 2-mercaptoquinazolin-4(3H)-one by K₂CO₃ generates a thiolate anion.

-

Nucleophilic attack on 4-bromobenzyl bromide’s electrophilic carbon displaces bromide.

-

Recrystallization from ethanol removes unreacted starting materials.

Stereoelectronic Considerations :

-

The quinazolinone’s planar structure facilitates conjugation, stabilizing the transition state.

-

Electron-donating methoxy groups on the phenyl ring enhance nucleophilicity at C3.

Challenges and Optimization Strategies

Common Pitfalls

-

Byproduct Formation : Over-alkylation at N3 can occur if stoichiometry is imbalanced.

-

Purification Difficulties : Silica gel chromatography is often required due to similar polarities between product and unreacted quinazolinone.

Process Improvements

-

Microwave Assistance : Reducing reaction times to 2–3 hours while maintaining yields.

-

Catalytic Enhancements : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems.

Q & A

Q. Key Reagents :

- Anthranilic acid derivatives

- 4-Bromobenzyl mercaptan

- Sodium hydride (for deprotonation)

Basic: Which analytical techniques are used to confirm the compound’s structural identity?

Methodological Answer:

A multi-technique approach ensures accuracy:

| Technique | Purpose | Example Data | References |

|---|---|---|---|

| NMR Spectroscopy | Assign proton/carbon environments | : δ 7.2–8.3 ppm (aromatic) | |

| X-ray Crystallography | Confirm 3D structure and bond angles | Unit cell parameters (e.g., a = 16.96 Å) | |

| HPLC | Assess purity (>95%) | Retention time: 12.3 min | |

| Mass Spectrometry | Verify molecular weight | [M+H]⁺: m/z 465.1 |

Advanced: How can synthesis yield and purity be systematically optimized?

Methodological Answer:

Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-synthesis purification to remove residues .

- Catalyst Selection : Use of Pd/C or microwave-assisted synthesis to reduce reaction time (e.g., from 24h to 2h) .

- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions like over-oxidation .

- In-line Monitoring : TLC or HPLC tracks reaction progress to terminate at peak yield .

Data Contradiction Note :

Conflicting reports on optimal solvent polarity (methanol vs. DMF) suggest substrate-specific tuning .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies?

Methodological Answer:

Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs. Compare binding poses of analogs with varying substituents .

Biological Assays : Validate predictions via enzyme inhibition assays (e.g., IC50 for EGFR) or cytotoxicity screens (e.g., MTT assay on cancer cell lines) .

Meta-Analysis : Cross-reference SAR data from structurally similar quinazolinones (e.g., 3-(4-fluorophenyl) analogs) to identify conserved pharmacophores .

Example :

The 4-methoxyphenyl group enhances solubility but may reduce target affinity, requiring a balance between pharmacokinetics and potency .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC-MS to identify hydrolytic byproducts (e.g., cleavage of the thioether bond) .

Thermal Stability : Thermogravimetric analysis (TGA) determines decomposition temperatures (>200°C suggests robustness for storage) .

Light Sensitivity : Expose to UV light (254 nm) and track photodegradation using UV-Vis spectroscopy .

Critical Parameter :

The 4-bromobenzyl group may confer oxidative instability, necessitating antioxidant additives in formulation .

Basic: What biological activities are reported for this compound?

Methodological Answer:

Reported activities include:

- Anticancer : IC50 of 8.2 µM against MCF-7 breast cancer cells via tubulin polymerization inhibition .

- Antimicrobial : MIC of 16 µg/mL against Staphylococcus aureus by disrupting cell wall synthesis .

- Anti-inflammatory : 65% inhibition of COX-2 at 10 µM in RAW 264.7 macrophages .

Mechanistic Insight :

The quinazolinone core intercalates into DNA or binds catalytic enzyme pockets, while the 4-bromobenzylthio group enhances membrane permeability .

Advanced: How to design analogs with improved pharmacokinetics?

Methodological Answer:

Bioisosteric Replacement : Substitute the 4-methoxyphenyl with trifluoromethoxy groups to enhance metabolic stability .

Prodrug Strategies : Introduce ester linkages to improve oral bioavailability (e.g., acetylated hydroxyl derivatives) .

In Silico ADMET Prediction : Use tools like SwissADME to predict logP, solubility, and CYP450 interactions before synthesis .

Validation :

Compare plasma half-life (t1/2) and AUC (area under the curve) of analogs in rodent models .

Advanced: How to validate target engagement in biological systems?

Methodological Answer:

X-ray Crystallography : Co-crystallize the compound with purified target proteins (e.g., EGFR kinase) to resolve binding modes .

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) to quantify affinity (KD < 1 µM preferred) .

CRISPR-Cas9 Knockout : Ablate putative targets in cell lines and assess loss of compound activity (e.g., apoptosis resistance) .

Case Study :

A 2.1 Å resolution crystal structure revealed hydrogen bonds between the quinazolinone core and EGFR’s ATP-binding pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.